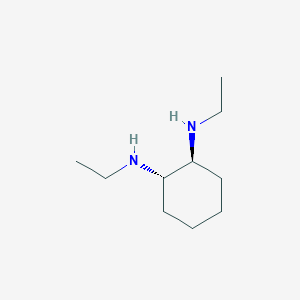
(1S,2S)-N,N'-Diethylcyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine is a chiral diamine compound with two ethyl groups attached to the nitrogen atoms at the 1 and 2 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-dione.
Reductive Amination: The cyclohexane-1,2-dione undergoes reductive amination with diethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step results in the formation of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-N,2-N-diethylcyclohexane-1,2-diamine: The enantiomer of (1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine.
(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of ethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-3-11-9-7-5-6-8-10(9)12-4-2/h9-12H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
QQHMNKRUMYTFHL-UWVGGRQHSA-N |
Isomeric SMILES |
CCN[C@H]1CCCC[C@@H]1NCC |
Canonical SMILES |
CCNC1CCCCC1NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


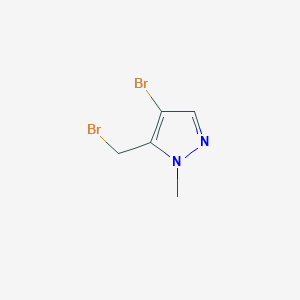
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
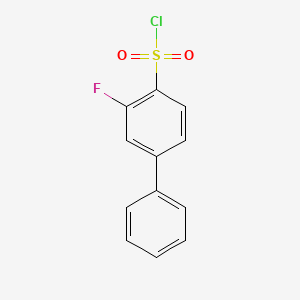
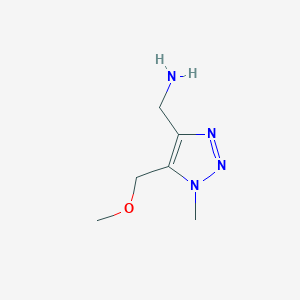
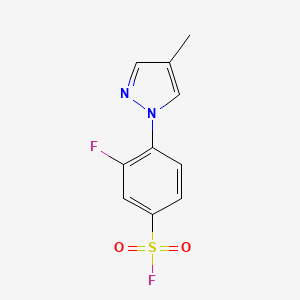
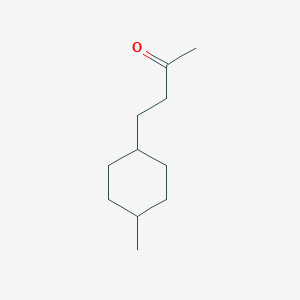
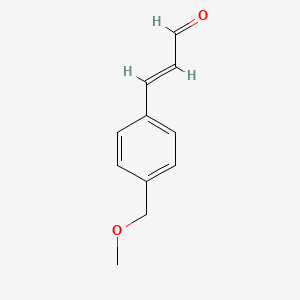

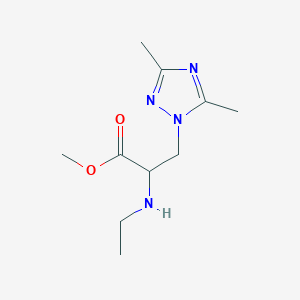
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
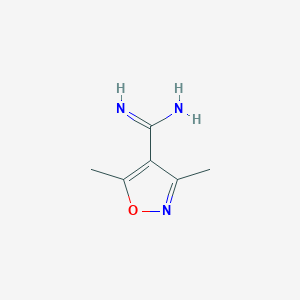
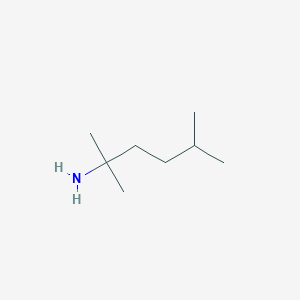
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
